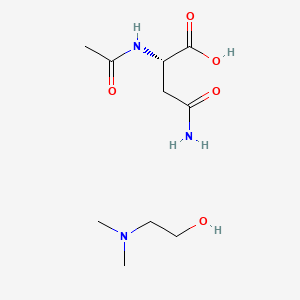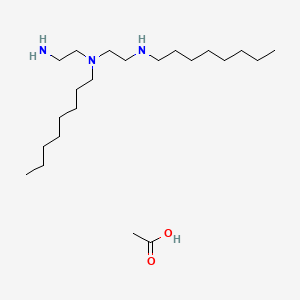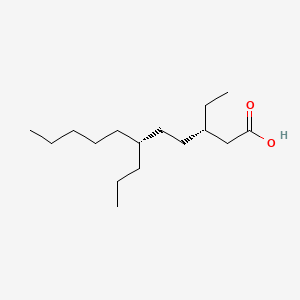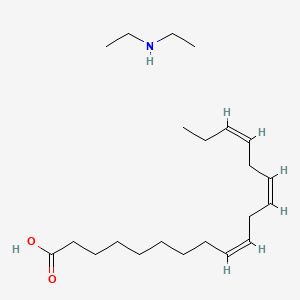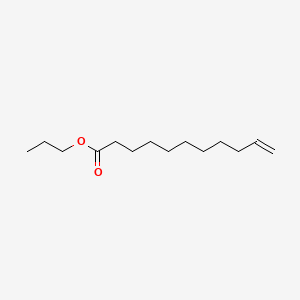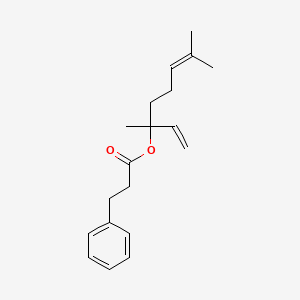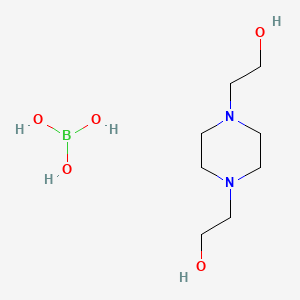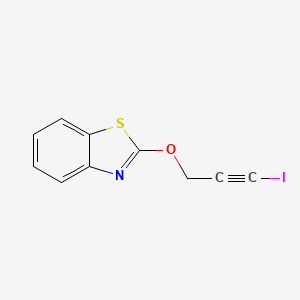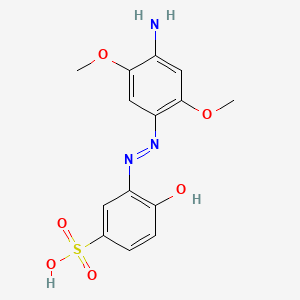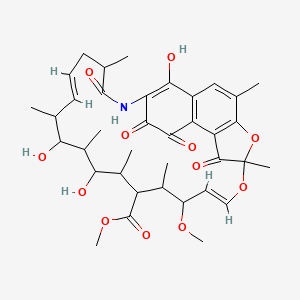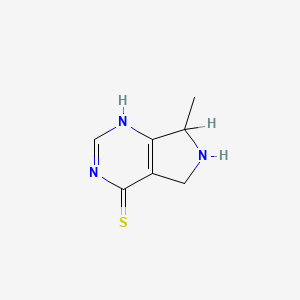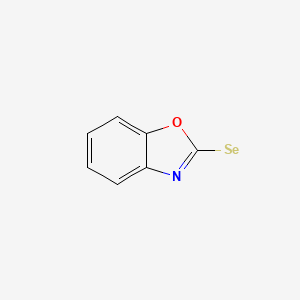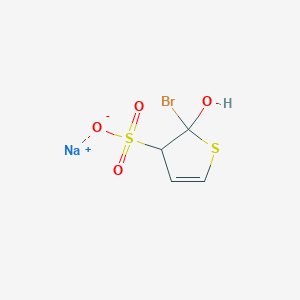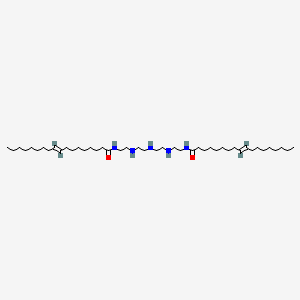
N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide): is a heterocyclic organic compound with the molecular formula C44H87N5O2 and a molecular weight of 718.193880 g/mol . This compound is known for its complex structure, which includes multiple amide and imine groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) typically involves the reaction of octadec-9-enoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are then further reacted with additional ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- N,N’-Bis(2-Hydroxyethyl)Diethylenetriamine
Uniqueness
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) is unique due to its specific structure, which includes long hydrocarbon chains and multiple functional groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
93918-53-7 |
|---|---|
Formule moléculaire |
C44H87N5O2 |
Poids moléculaire |
718.2 g/mol |
Nom IUPAC |
(E)-N-[2-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17+,20-18+ |
Clé InChI |
KYVMYYMBMFHFLN-XPWSMXQVSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



